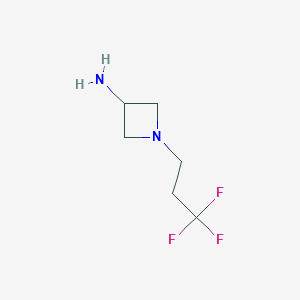
1-(3,3,3-trifluoropropyl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,3-Trifluoropropyl)azetidin-3-amine is a chemical compound with the molecular formula C6H11F3N2 . It has a molecular weight of 168.16 . The molecule consists of 11 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 3 Fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1C(CN1CCC(F)(F)F)N . This string represents the structure of the molecule in a linear format, where each character represents an atom or a bond.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Azetidines, including derivatives like 1-(3,3,3-trifluoropropyl)azetidin-3-amine, are notable for their stability and reactivity, making them valuable in various synthetic applications. These compounds can undergo reactions with both electrophiles and nucleophiles, leading to a diverse range of products such as amides, alkenes, and amines. Their utility in synthesizing cyclic products like piperidines, pyrrolidines, and pyrroles highlights their versatility. Azetidines are synthesized from γ-haloamines, γ-aminoalcohols, and β-aminoallenes, among other precursors. The reduction of β-lactams to azetidines and the transformation of other heterocycles into azetidines further demonstrate their synthetic utility. Azetidin-2-ones, derived from azetidines, serve as precursors for various heterocyclic compounds and are used in the synthesis of β-amino acids and amides, showcasing their broad applicability in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, azetidines and their derivatives have been explored for their potential therapeutic applications. The structural similarity of 3-azetidinones to β-lactams, a class of compounds with significant medicinal properties, indicates the potential of azetidine derivatives in drug development. The high enantioselectivity and reactivity of chiral donor–acceptor azetines in forming amino acid derivatives, including peptides and natural products, highlight their utility in synthesizing biologically active compounds. These properties suggest that azetidine derivatives like this compound could be valuable scaffolds for developing new pharmaceutical agents (Marichev et al., 2019).
Photostability and Fluorescence Applications
Azetidine-containing compounds have been investigated for their photostability and fluorescence properties. The substitution of electron-donating groups with azetidines has been shown to improve the photostability of certain fluorophores, making them more suitable for applications requiring long-term illumination or exposure. This characteristic is particularly relevant for the development of fluorescent dyes and probes used in biological imaging and diagnostics, suggesting that azetidine derivatives could contribute to advancements in these fields (Gandioso et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,3,3-trifluoropropyl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAOJCJLHUAWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
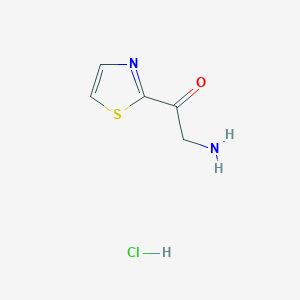

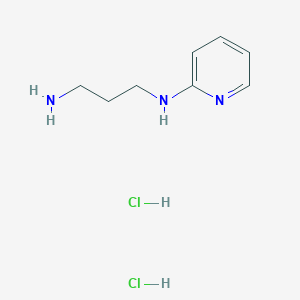
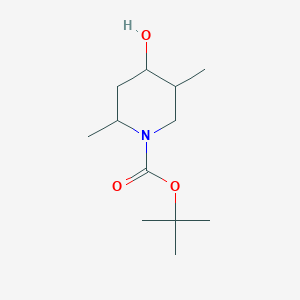
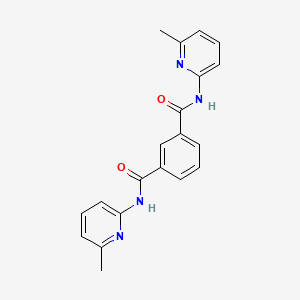




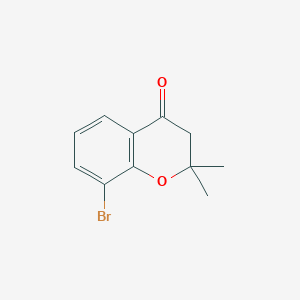


![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)